

Techniques for Measuring CBP/p300 Inhibition by Pocenbrodib: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Pocenbrodib	
Cat. No.:	B12395056	Get Quote

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Introduction

Pocenbrodib (formerly known as FT-7051) is a potent and selective oral small-molecule inhibitor of the CREB-binding protein (CBP) and p300, two closely related histone acetyltransferases (HATs) that function as transcriptional co-activators.[1][2][3][4][5] By binding to the bromodomain of CBP/p300, **Pocenbrodib** disrupts their interaction with acetylated histones, thereby modulating the expression of key oncogenic drivers, including the androgen receptor (AR).[6] This mechanism of action makes **Pocenbrodib** a promising therapeutic agent for the treatment of cancers such as metastatic castration-resistant prostate cancer (mCRPC). [2][3][7]

These application notes provide detailed protocols for various in vitro and cellular assays to measure the inhibitory activity of **Pocenbrodib** on CBP/p300. The included methodologies are designed to enable researchers to accurately quantify the potency and cellular effects of **Pocenbrodib** and other CBP/p300 inhibitors.

Data Presentation: Quantitative Analysis of Pocenbrodib Inhibition



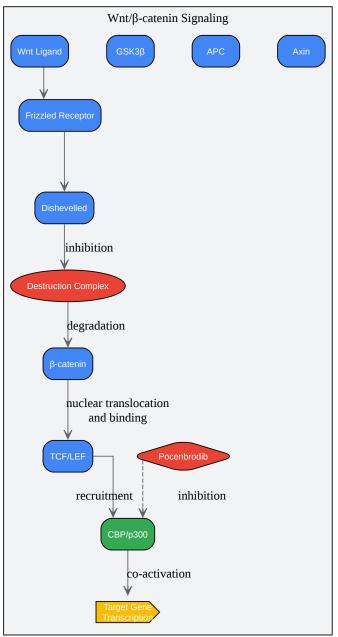
The inhibitory activity of **Pocenbrodib** against CBP/p300 has been characterized using a variety of assays. The following table summarizes the available quantitative data.

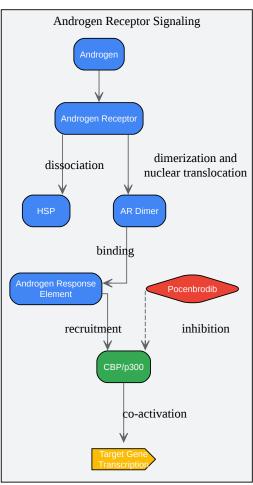
Assay Type	Target	Parameter	Value (µM)	Cell Line/System
Cell-Based Proliferation Assay	CBP/p300	IC50	~1	Enzalutamide- sensitive and - resistant prostate cancer cell lines

Signaling Pathways Involving CBP/p300 and Inhibition by Pocenbrodib

CBP and p300 are crucial co-activators in multiple signaling pathways implicated in cancer progression. **Pocenbrodib** exerts its therapeutic effect by inhibiting the function of CBP/p300 in these pathways.







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CBP/p300 Signaling Pathways and Pocenbrodib Inhibition.



Experimental Protocols Biochemical Assays for CBP/p300 Inhibition

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the direct inhibition of CBP/p300 histone acetyltransferase activity.



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TR-FRET Assay Workflow.

- Reagent Preparation:
 - Assay Buffer: 50 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM DTT, 0.1 mg/mL BSA.
 - Prepare a serial dilution of **Pocenbrodib** in DMSO, then dilute in Assay Buffer.
 - Recombinant human CBP or p300 enzyme.
 - Biotinylated histone H3 or H4 peptide substrate.
 - Acetyl-CoA.
 - Detection Reagents: Europium-labeled anti-acetylated lysine antibody and streptavidinallophycocyanin (SA-APC).
- Assay Procedure:
 - Add 5 μL of diluted **Pocenbrodib** or vehicle (DMSO) to the wells of a 384-well plate.
 - Add 5 μL of CBP/p300 enzyme solution and incubate for 15 minutes at room temperature.



- $\circ~$ Initiate the reaction by adding a 10 μL mixture of biotinylated histone peptide and Acetyl-CoA.
- Incubate for 1 hour at room temperature.
- Stop the reaction and detect the product by adding 10 μL of detection reagent mixture.
- Incubate for 1 hour at room temperature, protected from light.
- Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
- Data Analysis:
 - Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
 - Plot the TR-FRET ratio against the logarithm of the **Pocenbrodib** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
- 2. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This is another proximity-based assay to measure CBP/p300 HAT activity.

- Reagent Preparation:
 - Similar to the TR-FRET assay, prepare assay buffer, enzyme, biotinylated peptide substrate, Acetyl-CoA, and Pocenbrodib dilutions.
 - Detection Reagents: Streptavidin-coated Donor beads and anti-acetylated lysine antibodyconjugated Acceptor beads.
- Assay Procedure:
 - Follow a similar initial procedure as the TR-FRET assay for dispensing inhibitor, enzyme, and substrates.
 - After the HAT reaction incubation, add the Acceptor beads and incubate.



- Add the Donor beads and incubate in the dark.
- Read the plate on an AlphaScreen-compatible plate reader.
- Data Analysis:
 - Plot the AlphaLISA signal against the **Pocenbrodib** concentration to determine the IC50.

Cellular Assays for CBP/p300 Inhibition

1. Western Blot for Histone Acetylation

This method directly measures the effect of **Pocenbrodib** on the acetylation of histone proteins in cells.



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Western Blot Workflow.

- Cell Culture and Treatment:
 - Plate prostate cancer cells (e.g., LNCaP, VCaP) and allow them to adhere overnight.
 - Treat cells with varying concentrations of **Pocenbrodib** or vehicle (DMSO) for 24 hours.
- Protein Extraction:
 - Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
 - Centrifuge to pellet cell debris and collect the supernatant.
 - Determine protein concentration using a BCA or Bradford assay.



Western Blotting:

- Denature protein lysates by boiling in Laemmli sample buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 (Lys27)) and a loading control (e.g., anti-Histone H3) overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Data Analysis:

- Quantify the band intensities using densitometry software.
- Normalize the intensity of the acetylated histone band to the total histone band.
- Plot the normalized intensity against the **Pocenbrodib** concentration to determine the IC50 for histone acetylation inhibition.

2. High-Content Imaging of Histone Acetylation

This method provides a quantitative, image-based analysis of histone acetylation at the single-cell level.

- Cell Culture and Treatment:
 - Seed cells in 96- or 384-well imaging plates.
 - Treat with a dilution series of **Pocenbrodib** for the desired time.



- Immunofluorescence Staining:
 - Fix, permeabilize, and block the cells.
 - Incubate with a primary antibody against a specific histone acetylation mark (e.g., H3K27ac).
 - Wash and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
- Image Acquisition and Analysis:
 - Acquire images using a high-content imaging system.
 - Use image analysis software to segment the nuclei and quantify the mean fluorescence intensity of the histone acetylation signal per nucleus.
- Data Analysis:
 - Plot the mean fluorescence intensity against the Pocenbrodib concentration and fit to a dose-response curve to calculate the IC50.

Conclusion

The assays described in these application notes provide a robust toolkit for researchers to characterize the inhibitory activity of **Pocenbrodib** and other CBP/p300 inhibitors. The combination of biochemical and cellular assays allows for a comprehensive understanding of a compound's potency, mechanism of action, and cellular efficacy. These detailed protocols should serve as a valuable resource for drug discovery and development professionals working in the field of epigenetic cancer therapy.

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